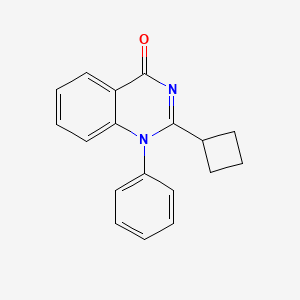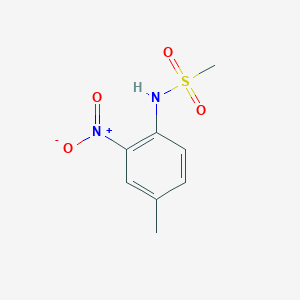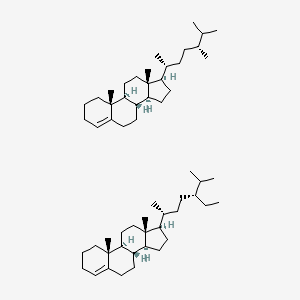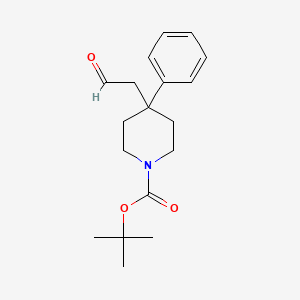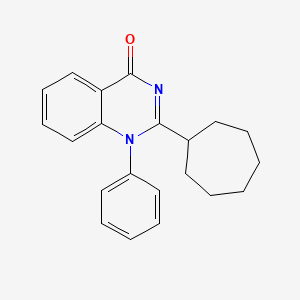
2-Cycloheptyl-1-phenylquinazolin-4(1H)-one
Overview
Description
2-Cycloheptyl-1-phenylquinazolin-4(1H)-one, also known as CHQ, is a heterocyclic compound that belongs to the quinazolinone family. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 2-Cycloheptyl-1-phenylquinazolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. For example, 2-Cycloheptyl-1-phenylquinazolin-4(1H)-one has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which play a role in regulating intracellular levels of cyclic nucleotides. By inhibiting PDE activity, 2-Cycloheptyl-1-phenylquinazolin-4(1H)-one can increase the levels of cyclic nucleotides, which can have various downstream effects, such as the activation of protein kinase A (PKA) and the modulation of ion channels.
Biochemical and Physiological Effects:
2-Cycloheptyl-1-phenylquinazolin-4(1H)-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-Cycloheptyl-1-phenylquinazolin-4(1H)-one has been found to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the PI3K/Akt/mTOR pathway. In macrophages and microglia, 2-Cycloheptyl-1-phenylquinazolin-4(1H)-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the activity of NF-κB and MAPK signaling pathways. In addition, 2-Cycloheptyl-1-phenylquinazolin-4(1H)-one has been shown to modulate the activity of various neurotransmitter receptors, including the NMDA receptor, the α7 nicotinic acetylcholine receptor, and the 5-HT receptor.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Cycloheptyl-1-phenylquinazolin-4(1H)-one in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easier to administer and analyze in vitro and in vivo experiments. However, one limitation of using 2-Cycloheptyl-1-phenylquinazolin-4(1H)-one is its relatively low potency compared to other drugs with similar mechanisms of action. This may limit its therapeutic potential and require higher doses or longer treatment durations to achieve desired effects.
Future Directions
There are several future directions for research on 2-Cycloheptyl-1-phenylquinazolin-4(1H)-one. One direction is to investigate its potential use in combination with other drugs or therapies to enhance its therapeutic effects. For example, combining 2-Cycloheptyl-1-phenylquinazolin-4(1H)-one with chemotherapy drugs may improve the efficacy of cancer treatment. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-Cycloheptyl-1-phenylquinazolin-4(1H)-one in vivo to optimize dosing and treatment regimens. Finally, further research is needed to fully understand the mechanism of action of 2-Cycloheptyl-1-phenylquinazolin-4(1H)-one and its potential use in treating various diseases.
Scientific Research Applications
2-Cycloheptyl-1-phenylquinazolin-4(1H)-one has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, 2-Cycloheptyl-1-phenylquinazolin-4(1H)-one has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-Cycloheptyl-1-phenylquinazolin-4(1H)-one has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines in macrophages and microglia. In addition, 2-Cycloheptyl-1-phenylquinazolin-4(1H)-one has been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease, by modulating the activity of neurotransmitter receptors.
properties
IUPAC Name |
2-cycloheptyl-1-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c24-21-18-14-8-9-15-19(18)23(17-12-6-3-7-13-17)20(22-21)16-10-4-1-2-5-11-16/h3,6-9,12-16H,1-2,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGSJYWWQJHQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



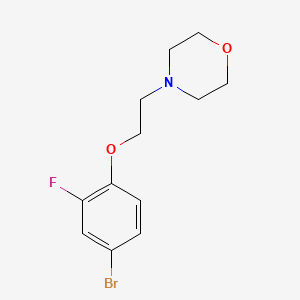
![1-Cyclopropyl-6-fluoro-7-[4-(furan-2-carbonylcarbamothioyl)-3-methylpiperazin-1-yl]-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280399.png)
![1-Cyclopropyl-6-fluoro-7-[4-[(4-fluorophenyl)carbamothioyl]-3-methylpiperazin-1-yl]-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280405.png)
![2-Azabicyclo[2.1.0]pentane](/img/structure/B3280412.png)

![7-[4-(Benzylcarbamothioyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280431.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(phenylcarbamothioyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280433.png)



